molecular formula C11H12N4O2 B2870283 N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1497793-91-5

N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2870283
CAS No.: 1497793-91-5
M. Wt: 232.243
InChI Key: ABTMLLYZRPEHHJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

  • Starting Materials

    • 2-ethoxyphenyl azide
    • Propargyl carboxamide
  • Reaction Conditions

    • Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
    • Catalyst: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
    • Temperature: Room temperature to 60°C
    • Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Typically involves crystallization or chromatography to obtain high-purity product.

    Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide alcohol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10-6-4-3-5-8(10)13-11(16)9-7-12-15-14-9/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMLLYZRPEHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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